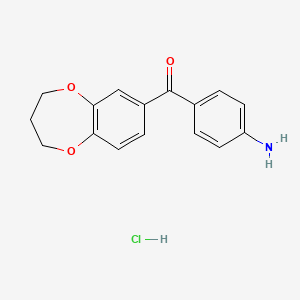
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride is a chemical compound with the molecular formula C16H16ClNO3. It is known for its unique structure, which includes a benzodioxepin ring fused with an aminophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride typically involves the following steps:
Formation of the Benzodioxepin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality .
化学反应分析
Types of Reactions
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-: This compound shares a similar core structure but lacks the hydrochloride group.
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, sulfate: Another derivative with a sulfate group instead of hydrochloride.
Uniqueness
Methanone, (4-aminophenyl)(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
属性
CAS 编号 |
123769-55-1 |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC 名称 |
(4-aminophenyl)-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone;hydrochloride |
InChI |
InChI=1S/C16H15NO3.ClH/c17-13-5-2-11(3-6-13)16(18)12-4-7-14-15(10-12)20-9-1-8-19-14;/h2-7,10H,1,8-9,17H2;1H |
InChI 键 |
UEWNEXOUTKUPLM-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)N)OC1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















